molecular formula C29H29N7O2S2 B12465208 N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B12465208
M. Wt: 571.7 g/mol
InChI Key: JNDCDNXYHNVEFP-UHFFFAOYSA-N
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Description

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that features a combination of morpholine, triazine, naphthalene, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of morpholine groups. Subsequent steps involve the attachment of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C29H29N7O2S2

Molecular Weight

571.7 g/mol

IUPAC Name

N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C29H29N7O2S2/c1-2-7-23-20(4-1)5-3-6-21(23)19-39-29-31-24-9-8-22(18-25(24)40-29)30-26-32-27(35-10-14-37-15-11-35)34-28(33-26)36-12-16-38-17-13-36/h1-9,18H,10-17,19H2,(H,30,32,33,34)

InChI Key

JNDCDNXYHNVEFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=CC6=CC=CC=C65)N7CCOCC7

Origin of Product

United States

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